molecular formula C16H18N2O3 B11037017 N-(4-(Morpholine-4-carbonyl)benzyl)but-2-ynamide

N-(4-(Morpholine-4-carbonyl)benzyl)but-2-ynamide

Cat. No.: B11037017
M. Wt: 286.33 g/mol
InChI Key: YRSWVOBSVKYGCP-UHFFFAOYSA-N
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Description

N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}BUT-2-YNAMIDE is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}BUT-2-YNAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}BUT-2-YNAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}BUT-2-YNAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}BUT-2-YNAMIDE involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the phenyl and but-2-ynamide moieties can participate in binding interactions with enzymes or other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}BUT-2-YNAMIDE is unique due to its combination of a morpholine ring, phenyl group, and but-2-ynamide moiety. This structural arrangement provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-[[4-(morpholine-4-carbonyl)phenyl]methyl]but-2-ynamide

InChI

InChI=1S/C16H18N2O3/c1-2-3-15(19)17-12-13-4-6-14(7-5-13)16(20)18-8-10-21-11-9-18/h4-7H,8-12H2,1H3,(H,17,19)

InChI Key

YRSWVOBSVKYGCP-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCOCC2

Origin of Product

United States

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